molecular formula C18H19NO3 B10968385 N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzamide

N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzamide

Cat. No.: B10968385
M. Wt: 297.3 g/mol
InChI Key: SFGMMFRKDNPXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. The compound features a benzodioxole moiety linked to a trimethylbenzamide group, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzamide typically involves the following steps:

    Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Attachment of Benzodioxole to Benzamide: The benzodioxole moiety is then attached to the benzamide group through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

    Introduction of Trimethyl Groups: The final step involves the introduction of trimethyl groups to the benzamide ring. This can be achieved through Friedel-Crafts alkylation using trimethylchlorosilane (TMSCl) and aluminum chloride (AlCl3) as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in cell proliferation and survival, such as kinases and proteases.

    Pathways Involved: It can modulate signaling pathways related to apoptosis, cell cycle regulation, and oxidative stress.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzamide can be compared with other similar compounds to highlight its uniqueness:

    N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: This compound shares the benzodioxole moiety but differs in the amine group, leading to different reactivity and applications.

    N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: This analogue features a sulfonamide group, which imparts different chemical and biological properties.

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound has a similar benzodioxole structure but with a different alkyl chain, affecting its pharmacological profile.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzamide

InChI

InChI=1S/C18H19NO3/c1-11-6-12(2)17(13(3)7-11)18(20)19-9-14-4-5-15-16(8-14)22-10-21-15/h4-8H,9-10H2,1-3H3,(H,19,20)

InChI Key

SFGMMFRKDNPXEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.